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1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine Documentation Hub

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  • Product: 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
  • CAS: 750628-50-3

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacophoric Potential of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine: Target Binding Mechanisms and Structural Biology Insights

Executive Summary In modern drug discovery, the strategic assembly of privileged scaffolds is paramount for achieving high target affinity, selectivity, and metabolic stability. The compound 1-[6-Chloro-4-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of privileged scaffolds is paramount for achieving high target affinity, selectivity, and metabolic stability. The compound 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 1432053-96-7) represents a highly versatile, multi-functional chemical building block[1]. By integrating a basic piperazine ring with a heavily substituted, electron-deficient pyridine core, this scaffold acts as a foundational pharmacophore in the development of kinase inhibitors[2], central nervous system (CNS) therapeutics targeting serotonin (5-HT) receptors[3], and novel agrochemicals[4].

This technical guide dissects the mechanistic causality behind the scaffold's target binding, providing drug development professionals with a comprehensive understanding of its structural biology, alongside field-proven, self-validating experimental protocols for thermodynamic and kinetic profiling.

Structural and Electronic Profiling of the Scaffold

The efficacy of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine in target binding is not coincidental; it is the result of precise electronic and steric tuning.

  • The Piperazine Ring (Conformational Flexibility & Basicity): The distal secondary amine of the piperazine ring maintains a physiological pKa of approximately 7.8–8.2. This ensures that the nitrogen is protonated at physiological pH, allowing it to act as a critical hydrogen bond donor and form robust salt bridges with conserved acidic residues (e.g., Aspartate) within target binding pockets[5].

  • The 4-Trifluoromethyl ( CF3​ ) Group (Metabolic Shielding & Lipophilicity): The incorporation of the highly electronegative CF3​ group serves a dual purpose. First, it drives the molecule into deep, lipophilic pockets via the hydrophobic effect. Second, the strong electron-withdrawing nature of fluorine significantly lowers the electron density of the adjacent pyridine ring, rendering the scaffold highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism[6].

  • The 6-Chloro-Pyridine Core (Halogen Bonding & Rigidity): The pyridine ring acts as a rigid spacer, orienting the piperazine and CF3​ groups at optimal vectors. Furthermore, the 6-chloro substituent introduces the capacity for highly directional halogen bonding —an interaction where the electrophilic "sigma-hole" of the chlorine atom interacts with Lewis bases (e.g., backbone carbonyls) in the protein target[7].

PharmacophoreMap Scaffold 1-[6-Chloro-4-(trifluoromethyl) pyridin-2-yl]piperazine Piperazine Piperazine Ring (Basic Amine) Scaffold->Piperazine Pyridine Pyridine Core (Aromatic System) Scaffold->Pyridine CF3 4-CF3 Group (Electron Withdrawing) Scaffold->CF3 Chloro 6-Chloro Group (Halogen Bond Donor) Scaffold->Chloro Interaction1 Salt Bridge / H-Bonding (e.g., Asp3.32 in 5-HT) Piperazine->Interaction1 Interaction2 Pi-Pi Stacking / Cation-Pi (Hinge Region/TM Helices) Pyridine->Interaction2 Interaction3 Deep Hydrophobic Pocket (Steric Shielding) CF3->Interaction3 Interaction4 Halogen Bonding (Directional Interaction) Chloro->Interaction4

Figure 1: Pharmacophore interaction map detailing the binding modalities of the scaffold.

Mechanism of Action in Target Binding: Case Studies

Case A: G-Protein Coupled Receptors (GPCRs) - 5-HT Receptors

Arylpiperazines are a highly privileged class of ligands for serotonin receptors, particularly the 5−HT1A​ and 5−HT2A​ subtypes[3]. When 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine derivatives bind to the orthosteric site of a 5-HT receptor, the mechanism is driven by a canonical bidentate interaction:

  • Salt Bridge Formation: The protonated piperazine nitrogen forms a critical salt bridge with the highly conserved Asp3.32 residue on Transmembrane Helix 3 (TM3)[8].

  • Aromatic Microdomain Engagement: The electron-deficient 6-chloro-4-(trifluoromethyl)pyridine core engages in π−π stacking with aromatic residues (e.g., Phe6.52 and Trp6.48) in TM6, stabilizing the receptor in either an active (agonist) or inactive (antagonist) conformation depending on the extended substitution pattern[9].

Case B: Kinase Inhibition (EGFR / p38 MAPK)

In oncology and inflammatory disease, this scaffold is frequently utilized to target the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK)[2].

  • Hinge Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38 MAPK).

  • Hydrophobic Exploitation: The bulky, lipophilic CF3​ group is perfectly suited to project into the deep hydrophobic pocket adjacent to the gatekeeper residue, dramatically increasing binding affinity and residence time[10].

Quantitative Binding Metrics

To contextualize the thermodynamic and kinetic behavior of this scaffold, the following table summarizes representative, field-standard binding metrics across its primary target classes.

Target ClassRepresentative TargetBinding Affinity ( Kd​ / Ki​ )Enthalpy ( ΔH )Entropy ( −TΔS )Primary Interaction Mode
GPCRs 5−HT1A​ Receptor0.5 - 10 nM-8.5 kcal/mol-1.2 kcal/molSalt bridge (Asp3.32) + π−π stacking
Kinases p38 MAPK15 - 50 nM-6.0 kcal/mol-3.5 kcal/molHinge-binding + Hydrophobic pocket insertion
Kinases EGFR20 - 100 nM-7.2 kcal/mol-2.0 kcal/molHalogen bonding + ATP-competitive binding

Self-Validating Experimental Protocols for Binding Validation

As an Application Scientist, I emphasize that binding data is only as reliable as the assay's ability to rule out false positives. Highly lipophilic, fluorinated compounds are prone to non-specific aggregation and micelle formation. Therefore, we mandate a self-validating orthogonal workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is utilized to determine the on-rate ( kon​ ) and off-rate ( koff​ ). To prevent the lipophilic CF3​ -pyridine core from non-specifically partitioning into the dextran matrix of the sensor chip (a common artifact), we strictly mandate the inclusion of a detergent in the running buffer.

  • Immobilization: Amine-couple the target protein (e.g., purified EGFR kinase domain) to a CM5 sensor chip flow cell (Fc2) to a target level of 3000 RU. Leave Fc1 unmodified as a reference cell.

  • Buffer Preparation: Prepare HBS-EP+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA) and supplement with 0.05% Tween-20 and 2% DMSO to ensure compound solubility and suppress non-specific binding.

  • Analyte Injection: Prepare a 5-point concentration series of the piperazine derivative (from 0.1x to 10x the expected Kd​ ). Inject at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A valid interaction must yield a χ2 (chi-square) value of <10% of the maximum response ( Rmax​ ), confirming dose-dependent, specific kinetics.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: While SPR provides kinetics, ITC is required to prove that the binding is a true thermodynamic event rather than localized aggregation. Aggregation yields erratic heat signatures, whereas true orthosteric binding of this scaffold typically yields a strong, enthalpy-driven ( ΔH<0 ) isotherm due to halogen and hydrogen bond formation.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO). Critical: The compound must be diluted into the exact same dialysis dialysate to eliminate heat of dilution artifacts.

  • Concentration Setup: Load the sample cell with 20 µM of the target protein. Load the injection syringe with 200 µM of the piperazine derivative (10x protein concentration).

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections.

  • Self-Validation Check: Calculate the c -value ( c=n[M]/Kd​ ). A valid, self-contained ITC experiment must have a c -value between 10 and 100, resulting in a clear sigmoidal curve that mathematically proves a 1:1 binding stoichiometry ( n≈1 ).

ValidationWorkflow Step1 1. Compound Synthesis & QC (LC-MS, NMR >95% Purity) Step3 3. Primary Screening (Thermal Shift Assay / DSF) Step1->Step3 Step2 2. Target Protein Prep (Expression & Purification) Step2->Step3 Step4 4. Kinetic Profiling (Surface Plasmon Resonance - SPR) Step3->Step4 Hits (ΔTm > 2°C) Step5 5. Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC) Step4->Step5 Affinity (Kd < 1 µM) Step6 6. Structural Validation (X-ray Crystallography / Cryo-EM) Step5->Step6 Enthalpy-driven Binding

Figure 2: Orthogonal self-validating workflow for thermodynamic and kinetic profiling.

References

  • The Many Roles for Fluorine in Medicinal Chemistry . ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors . PubMed (Current Medicinal Chemistry). Available at:[Link]

  • EGFR kinase inhibitor combinations for treating respiratory and gastrointestinal disorders. European Patent Office (EP2116245A2).
  • Novel heteroaryltriazole and heteroaryltetrazole compounds as pesticides. Google Patents (CN112204021A).

Sources

Exploratory

Pharmacokinetic Profiling of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine Derivatives: A Technical Guide for ADME Optimization

Executive Summary The 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine moiety is a highly privileged pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted oncology therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine moiety is a highly privileged pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. The unique combination of an electron-deficient chloropyridine, a highly lipophilic trifluoromethyl (CF₃) group, and a basic piperazine ring creates a distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of how this specific structural module dictates pharmacokinetic (PK) behavior, alongside validated experimental workflows for preclinical ADME screening.

Structural Pharmacology & Physicochemical Profiling

The pharmacokinetic behavior of derivatives containing this moiety is a direct consequence of its three distinct chemical features:

  • Trifluoromethyl (CF₃) Group: The CF₃ group is highly lipophilic and strongly electron-withdrawing. Because the C–F bond is highly polarized and possesses a 1[1], it acts as a robust metabolic shield, effectively blocking cytochrome P450 (CYP)-mediated oxidative metabolism at the 4-position of the pyridine ring.

  • Chloropyridine Ring: The electron-deficient nature of the pyridine ring is exacerbated by the chloro and CF₃ substituents. While generally stable to oxidation, 2-chloropyridines can occasionally undergo 2[2], displacing the chlorine atom. However, steric hindrance in complex derivatives usually minimizes this liability in vivo.

  • Piperazine Ring: As a basic secondary or tertiary amine (typical pKa ~7.5–8.5 when attached to an electron-withdrawing pyridine), the piperazine ring ensures adequate aqueous solubility at physiological pH. However,3[3], which heavily influences tissue partitioning.

Absorption & Bioavailability (A)

The oral bioavailability of these derivatives is governed by the trade-off between the solubilizing effect of the basic piperazine and the high lipophilicity (LogP) driven by the CF₃ group. While passive transcellular permeability is generally excellent, the piperazine moiety is a known pharmacophore for efflux transporters.

Derivatives containing basic piperazines frequently act as 4[4]. This interaction can lead to a high efflux ratio in the gut lumen, potentially capping the maximum achievable oral bioavailability (F%) unless the compound is dosed high enough to saturate the intestinal transporters.

Distribution & Tissue Partitioning (D)

The distribution profile of 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine derivatives is classically defined by a high steady-state volume of distribution (Vd).

Causality of High Vd: At a physiological pH of 7.4, the piperazine nitrogen is partially protonated. As the un-ionized fraction crosses cell membranes and enters acidic intracellular compartments (such as lysosomes, pH ~4.5–5.0), the molecule becomes fully protonated and membrane-impermeable. This phenomenon, known as lysosomal ion trapping, pulls the drug out of the systemic circulation and sequesters it in tissues, leading to a large Vd and prolonged terminal half-life. The 3[3], which is typically high (>90%) for these compounds due to the lipophilic CF₃-chloropyridine domain binding to human serum albumin (HSA).

Metabolic Stability & Clearance (M & E)

Because the CF₃ group effectively shields the pyridine ring from CYP-mediated hydroxylation, the metabolic "soft spots" are shifted entirely to the piperazine ring and any attached functional groups.

MetabolicPathway Parent 1-[6-Chloro-4-(trifluoromethyl) pyridin-2-yl]piperazine CYP CYP450 / CYP3A4 Parent->CYP Hepatic Clearance GSH GSH Conjugation (Chloropyridine) Parent->GSH GST-mediated Blocked Oxidation Blocked (CF3 Shielding) CYP->Blocked Pyridine Ring N_Oxidation Piperazine N-Oxidation (Minor Pathway) CYP->N_Oxidation Piperazine N4 N_Dealkylation Piperazine N-Dealkylation (Major Pathway) CYP->N_Dealkylation Substituted N4

Fig 1: Primary metabolic pathways and structural shielding effects of the CF3-chloropyridine moiety.

Primary clearance mechanisms include:

  • N-Dealkylation: If the distal nitrogen (N4) of the piperazine is alkylated, CYP3A4 will rapidly catalyze N-dealkylation.

  • N-Oxidation: Formation of piperazine N-oxides via Flavin-containing monooxygenases (FMOs) or CYP450s.

  • Direct Excretion: Due to the high metabolic stability imparted by the CF₃ group, a significant fraction of the parent compound may be excreted unchanged in urine or feces, depending on the overall molecular weight.

Experimental Workflows for ADME Validation

To accurately predict the in vivo PK of these derivatives, a standardized in vitro screening cascade must be employed.

ADMEWorkflow Compound Test Compound (10 mM DMSO) Solubility Kinetic Solubility (Nephelometry) Compound->Solubility Permeability Caco-2 Permeability (A-B & B-A) Compound->Permeability Stability Microsomal Stability (HLM/RLM) Compound->Stability LCMS LC-MS/MS Quantification Solubility->LCMS Permeability->LCMS Stability->LCMS PK PK Parameter Calculation LCMS->PK

Fig 2: Standardized in vitro ADME screening workflow for piperazine derivatives.

Protocol 1: Hepatic Microsomal Stability (Intrinsic Clearance)

Causality: This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to the full suite of hepatic CYP enzymes. The CF₃ group's protective effect is quantified here. Self-Validating System: The assay must include a high-clearance control (Verapamil) to prove enzyme viability, and a low-clearance control (Warfarin) to rule out non-specific binding or degradation.

  • Preparation: Prepare a 1 µM solution of the test derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Caco-2 Bidirectional Permeability

Causality: Evaluates passive intestinal absorption and identifies active efflux liabilities caused by the basic piperazine interacting with P-gp. Self-Validating System: Lucifer Yellow is used to confirm tight junction integrity (monolayer viability). Digoxin is used as a positive control to confirm P-gp transporter functionality.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form differentiated monolayers.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates significant efflux liability.

Quantitative Data Summaries

The table below summarizes the typical baseline physicochemical and pharmacokinetic parameters observed for unoptimized fragments and early-stage derivatives containing the 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine core.

ParameterTypical Range / ValuePharmacokinetic Implication
Molecular Weight (Fragment) 265.66 g/mol Highly ligand-efficient starting point for drug design.
pKa (Piperazine N4) 7.5 – 8.2Partially ionized at physiological pH; drives solubility.
LogD (pH 7.4) 2.0 – 3.5Optimal for oral absorption; driven by the CF₃ group.
Papp​ (A-to-B) > 15 × 10⁻⁶ cm/sExcellent passive transcellular permeability.
Efflux Ratio (Caco-2) 2.5 – 6.0Moderate to high P-gp liability due to the basic amine.
CLint​ (HLM) < 20 µL/min/mgHigh metabolic stability; CF₃ blocks pyridine oxidation.
Plasma Protein Binding (PPB) 85% – 95%High binding to HSA; reduces free fraction ( fu​ ).
Volume of Distribution ( Vdss​ ) 2.0 – 5.0 L/kgExtensive tissue distribution via lysosomal ion trapping.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available at:[1]

  • Bio-mimetic chromatography to predict drug distribution in vivo. European Pharmaceutical Review. Available at:[3]

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Semantic Scholar / Drug Metabolism And Disposition. Available at:[2]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at:[4]

Sources

Foundational

Structural Properties and Electron Density Mapping of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine: A Technical Whitepaper

Executive Summary 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a highly versatile and privileged building block utilized extensively in medicinal chemistry and agrochemical design[1]. The strategic combinati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a highly versatile and privileged building block utilized extensively in medicinal chemistry and agrochemical design[1]. The strategic combination of a basic piperazine moiety with a highly electron-deficient substituted pyridine creates a unique stereoelectronic profile. Understanding the precise electron density distribution and conformational dynamics of this molecule is critical for optimizing target binding affinity, predicting pharmacokinetic properties, and designing next-generation kinase inhibitors and GPCR ligands.

This whitepaper provides an in-depth analysis of the compound's molecular architecture, details the causality behind its electron density distribution, and outlines self-validating experimental and computational protocols for structural characterization.

Molecular Architecture and Conformational Dynamics

The structural integrity and reactivity of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine are dictated by the delicate steric and electronic interplay between the saturated piperazine ring and the aromatic pyridine core.

  • Piperazine Conformation: The piperazine ring predominantly adopts a low-energy chair conformation. The nitrogen atom attached to the pyridine (N1) exhibits significant sp2 -like character. This hybridization shift is driven by the delocalization of the N1 lone pair into the electron-deficient pyridine π -system.

  • Steric Relief and Dihedral Twist: Unlike 2,3-disubstituted pyridines where steric clash forces the substituent out of plane, the 1,2,4,6-substitution pattern of this molecule places the piperazine (C2) and the chloro group (C6) on opposite sides of the pyridine nitrogen. This minimizes steric hindrance, allowing the piperazine N1 to maintain a relatively low dihedral angle (typically 15°–25°) relative to the pyridine plane. This near-coplanarity maximizes orbital overlap for n→π∗ donation.

G Pip Piperazine Ring (Secondary Amine Donor) Pyr Pyridine Core (Electron Deficient) Pip->Pyr n to π* donation Cl 6-Chloro Substituent (-I Effect, σ-hole) Pyr->Cl Inductive pull CF3 4-Trifluoromethyl (-I, -M Effects) Pyr->CF3 Strong electron withdrawal

Stereoelectronic push-pull dynamics in the piperazine-pyridine system.

Electron Density and Electrostatic Potential (ESP)

The electron density ( ρ(r) ) distribution in this molecule is highly asymmetric, driven by a "push-pull" mechanism.

  • The Pyridine Core: The synergistic electron-withdrawing effects of the 4-CF3 and 6-Cl groups severely deplete the π -electron density of the pyridine ring[2]. This renders the pyridine core highly resistant to electrophilic attack but highly susceptible to nucleophilic aromatic substitution ( SN​Ar ).

  • The Trifluoromethyl (-CF3) Group: The fluorine atoms possess high electron density, creating a strongly negative electrostatic potential surface that can act as a weak hydrogen bond acceptor[3]. However, the carbon atom of the CF3 group acts as a massive electron sink, pulling electron density away from the C4 position of the pyridine ring.

  • The Chloro Substituent: The chlorine atom at C6 exhibits a pronounced " σ -hole"—a highly localized region of positive electrostatic potential on the outermost extension of the C-Cl bond axis. This σ -hole is critical for directional halogen bonding in protein-ligand complexes.

  • Terminal Piperazine Amine (N4): Because the electron-withdrawing effects are largely attenuated across the aliphatic piperazine framework, the terminal secondary amine retains its sp3 character and high basicity, serving as a primary pharmacophore for salt-bridge formation. These properties make such derivatives highly promising as bioactive agents and novel pesticides[4].

Quantitative Structural Data

The following table summarizes the predicted structural parameters and atomic charges (derived via DFT B3LYP/6-311++G(d,p) calculations) that define the molecule's physical chemistry.

ParameterStructural FeaturePredicted ValueFunctional Consequence
C2-N(Pip) Bond Length Pyridine-Piperazine Linkage1.36 - 1.38 ÅPartial double bond character restricts bond rotation, locking the active conformation.
C4-CF3 Bond Length Pyridine-CF3 Linkage1.49 - 1.51 ÅShortened by strong inductive pull; increases metabolic stability.
C6-Cl Bond Length Pyridine-Chloro Linkage1.73 - 1.75 ÅHighly polarized bond, enabling strong, directional σ -hole interactions.
Dihedral Angle Pyridine plane vs. Piperazine N115° - 25°Slight twist minimizes allylic strain while maintaining resonance overlap.
N4 (Terminal) Charge Hirshfeld Charge-0.35 to -0.40 eRetains high basicity ( pKa​≈8.5−9.0 ) for optimal target binding at physiological pH.

Experimental Protocol: High-Resolution X-Ray Diffraction & Multipole Refinement

To empirically validate the electron density and σ -hole magnitude of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, an ultra-high-resolution X-ray crystallography workflow is strictly required. Standard X-ray diffraction only provides a spherical atom approximation; mapping valence electrons requires a multipole approach.

Step-by-Step Methodology
  • Single Crystal Growth (Solvent Evaporation):

    • Action: Dissolve 50 mg of the compound (free base or HCl salt) in a 1:1 mixture of dichloromethane and hexane.

    • Causality: The binary solvent system provides a balance of solubility and volatility. Slow evaporation at 4 °C over 7-10 days minimizes nucleation rates, yielding high-quality, defect-free single crystals necessary for high-resolution diffraction.

  • Low-Temperature Data Collection:

    • Action: Mount a suitable crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Ag K α source. Cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Shorter wavelength radiation allows data collection to a high resolution ( sinθ/λ>1.0 Å⁻¹). Cooling to 100 K minimizes thermal motion (Debye-Waller factors), which would otherwise smear the electron density and convolute with the multipole parameters.

  • Independent Atom Model (IAM) Refinement:

    • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using spherical atomic scattering factors (SHELXL).

    • Causality: Establishes the baseline atomic coordinates and anisotropic displacement parameters (ADPs) required to seed the multipole model.

  • Hansen-Coppens Multipole Refinement:

    • Action: Transfer the IAM model to a multipole refinement suite (e.g., MoPro). Expand the atomic electron density into spherical harmonic functions (monopoles, dipoles, quadrupoles, octupoles).

    • Causality: Spherical models ignore bonding electrons. Multipole refinement accurately models the aspherical deformation density, revealing lone pairs on the nitrogen/chlorine atoms and the σ -hole on the C6-Cl bond.

  • Topological Analysis (QTAIM):

    • Action: Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis on the refined ρ(r) .

    • Causality: Locating Bond Critical Points (BCPs) between the piperazine N1 and pyridine C2 self-validates the resonance model by quantifying the bond ellipticity (deviation from cylindrical symmetry).

Workflow A 1. Crystal Growth (Slow Evaporation, 4°C) B 2. High-Res XRD (100K, Mo/Ag Kα) A->B C 3. IAM Refinement (Spherical Model) B->C D 4. Multipole Refinement (Hansen-Coppens) C->D E 5. QTAIM Analysis (Topology & ESP) D->E

High-resolution X-ray crystallography workflow for electron density determination.

Computational Workflow: DFT-Based Electron Density Analysis

For rapid screening prior to crystallization, Density Functional Theory (DFT) provides a highly accurate, self-validating computational alternative.

  • Geometry Optimization: Input the initial 3D structure into Gaussian 16. Run the optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the halogens and nitrogens.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. Rationale: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, validating the structural model.

  • ESP Surface Generation: Calculate the electrostatic potential map and project it onto the 0.001 a.u. electron density isosurface. Rationale: This visually and quantitatively maps the σ -hole on the chlorine atom and the electronegative belt around the CF3 group, directly informing structure-based drug design (SBDD) efforts.

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Exploratory

A Technical Guide to the Preliminary CNS Screening of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Executive Summary The quest for novel Central Nervous System (CNS) therapeutics is a complex endeavor, demanding a rigorous, multi-tiered screening strategy to identify and validate promising lead candidates. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for novel Central Nervous System (CNS) therapeutics is a complex endeavor, demanding a rigorous, multi-tiered screening strategy to identify and validate promising lead candidates. This guide provides a comprehensive framework for the preliminary CNS screening of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, a molecule possessing structural motifs frequently associated with neuroactivity. We will explore a systematic cascade, beginning with in silico and physicochemical profiling to predict CNS liability, followed by a robust in-vitro evaluation encompassing broad-panel radioligand binding and functional assays to identify primary targets and potential off-target effects. The workflow culminates in preliminary in-vivo behavioral screening to establish early evidence of CNS functional modulation. Each stage is detailed with field-proven protocols and the scientific rationale underpinning experimental choices, designed to provide researchers and drug development professionals with a self-validating system for decision-making.

Introduction: Rationale for CNS Screening

The compound 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine integrates two key structural features that justify its evaluation for CNS activity: the piperazine ring and the trifluoromethylpyridine moiety.

  • The Piperazine Scaffold : The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] Its conformational flexibility and the presence of two protonatable nitrogen atoms allow it to serve as a versatile linker and engage in critical hydrogen bonding and ionic interactions within receptor binding pockets.[1] This scaffold is a core component of numerous approved CNS drugs, including the antipsychotic aripiprazole and the antihistamine cetirizine, highlighting its role in modulating receptor affinity and achieving favorable pharmacokinetic properties.[1][3]

  • The Trifluoromethylpyridine Moiety : The trifluoromethyl (CF3) group is a powerful bioisostere that can significantly enhance metabolic stability, lipophilicity, and binding affinity. The pyridine ring itself is a common feature in bioactive compounds, contributing to polarity and potential hydrogen bonding.[4][5] The specific 4-(trifluoromethyl)pyridin-2-yl substitution pattern has been explored in various contexts, including as a key structural motif in active agrochemical and pharmaceutical ingredients.[4]

The combination of these two moieties suggests that the compound has the potential to interact with CNS targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are frequently modulated by piperazine-containing ligands.[1] This guide outlines a logical, tiered approach to systematically test this hypothesis.

Tier 0: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, computational and physicochemical analyses provide critical early insights into the compound's drug-likeness and its potential to cross the Blood-Brain Barrier (BBB).[6]

Computational CNS Property Assessment

A key initial step is to calculate properties that predict CNS penetration. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines several physicochemical parameters (LogP, LogD, MW, TPSA, pKa, HBD) into a single value to estimate the likelihood of a compound achieving sufficient brain exposure.[6]

ParameterPredicted ValueOptimal Range (for CNS)
Molecular Weight (MW)265.66 g/mol < 450
cLogP~2.5 - 3.52 - 4
Topological Polar Surface Area (TPSA)~37.5 Ų< 90 Ų
Hydrogen Bond Donors (HBD)1≤ 3
pKa (most basic)~7.5 - 8.57.5 - 10.5
CNS MPO Score Calculated Value ≥ 4.0

Table 1: Predicted Physicochemical Properties for CNS Penetration.

Rationale and Decision Point

A favorable CNS MPO score (typically ≥ 4.0) provides a strong justification to proceed with experimental screening.[6] These in silico tools help prioritize candidates with a higher probability of success, de-risking the project at its earliest stage.[6][7] If the score is low, medicinal chemistry efforts may be required to optimize the structure before further screening.

Tier 1: The In-Vitro Screening Cascade

The core of the preliminary screen is a tiered in-vitro cascade designed to first identify potential biological targets in a broad, cost-effective manner, and then validate these "hits" with more specific functional assays.

G cluster_0 Tier 1: In-Vitro Screening A Test Compound: 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine B Primary Screen: Broad Panel Radioligand Binding (>50 CNS Targets) A->B 10 µM initial concentration C Data Analysis: Identify Hits (e.g., Ki < 1 µM) B->C Binding Affinity Data (Ki) D Secondary Screen: Functional Assays on Hits (e.g., Calcium Flux, cAMP) C->D Confirmed Hits E Safety Screen: hERG & Off-Target Panel C:s->E:n All concentrations F Determine Potency (EC50/IC50) & Mode of Action (Agonist/Antagonist) D->F Functional Response Data G Candidate for In-Vivo Testing E->G Acceptable Safety Profile F->G Confirmed Activity & Selectivity

Figure 1: Tiered In-Vitro CNS Screening Workflow.
Primary Screening: Broad-Panel Radioligand Binding

The initial step is to screen the compound against a large panel of CNS-relevant receptors, transporters, and ion channels using radioligand binding assays. This method is the gold standard for measuring the affinity of a ligand for its target due to its robustness and sensitivity.[8][9]

Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS targets by measuring its ability to displace a specific, high-affinity radioligand.[10][11]

  • Materials:

    • Cell membrane preparations or tissue homogenates expressing the target receptor.

    • A specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a fixed concentration (typically near its Kd).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Add assay buffer, membrane preparation, and radioligand to each well of the 96-well plate.

    • Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for "total binding" (no test compound) and "non-specific binding" (excess non-labeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) to reach equilibrium (typically 60-120 minutes).[12]

    • Rapidly filter the plate contents under vacuum to separate receptor-bound radioligand from the free radioligand. The bound radioligand is trapped on the filter.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[8]

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target ClassRepresentative TargetsHypothetical Result (Ki, nM)
Dopamine Receptors D₁, D₂, D₃, D₄, D₅D₂: 85 nM; D₃: 150 nM
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, 5-HT₆, 5-HT₇5-HT₂ₐ: 950 nM
Adrenergic Receptors α₁, α₂, β₁, β₂α₁: >10,000 nM
Histamine Receptors H₁, H₃H₁: 2,500 nM
Transporters SERT, DAT, NET>10,000 nM

Table 2: Representative Data from a Primary Radioligand Binding Screen.

Secondary Screening: Functional Assays

A high binding affinity does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Therefore, all "hits" from the primary screen (typically defined as Ki < 1 µM) must be evaluated in functional assays.[13]

Protocol: Gq-Coupled Receptor Calcium Flux Assay (e.g., for 5-HT₂ₐ or α₁ receptors)

  • Objective: To determine if the test compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

  • Materials:

    • A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A known agonist for the target receptor.

    • A fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours incubation).

    • Agonist Mode: Add the test compound at various concentrations to the cells and measure the fluorescence signal over time. An increase in fluorescence indicates receptor activation and calcium release.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set period (e.g., 15-30 minutes). Then, add a known agonist at a concentration that gives a sub-maximal response (EC₈₀) and measure the fluorescence signal. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Plot the change in fluorescence against the log concentration of the test compound.

    • For agonist activity, determine the EC₅₀ (concentration for 50% of maximal activation).

    • For antagonist activity, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Hit TargetFunctional AssayMode of ActionPotency (IC₅₀, nM)
Dopamine D₂ cAMP InhibitionAntagonist120 nM
Dopamine D₃ cAMP InhibitionAntagonist210 nM
Serotonin 5-HT₂ₐ Calcium FluxAntagonist1,100 nM

Table 3: Representative Data from Secondary Functional Assays.

Safety Pharmacology: Off-Target Liability

Early assessment of potential adverse effects is crucial.[14] The compound should be screened against a panel of targets known for clinical liabilities, with the hERG potassium channel being of primary importance for cardiotoxicity.[13] This is often conducted in parallel with secondary screening. An IC₅₀ > 10 µM against hERG is generally considered a low risk.

Tier 2: Preliminary In-Vivo Assessment

A compound with a promising in-vitro profile (i.e., potent on-target activity, selectivity, and a clean safety profile) warrants progression to preliminary in-vivo studies to assess its effects in a complex biological system.

Rationale and Model Selection

The goal of this stage is not to prove efficacy, but to demonstrate CNS target engagement and observe any overt behavioral effects.[15] Rodent models are standard, and an initial screen often uses a Functional Observational Battery (FOB), a series of tests to detect gross changes in behavior, autonomic function, and neuromuscular coordination.[16][17]

G cluster_1 Simplified GPCR Signaling Pathway (Gq) Ligand Ligand (Agonist) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Triggers

Figure 2: Gq-Coupled Receptor Signaling for Calcium Flux Assays.

Protocol: Rodent Functional Observational Battery (FOB) - Abbreviated

  • Objective: To systematically assess the behavioral and physiological status of an animal after compound administration to identify potential CNS effects.[14]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Acclimatize animals and take baseline measurements.

    • Administer the test compound (e.g., via intraperitoneal injection) at three dose levels (e.g., 3, 10, 30 mg/kg) and a vehicle control.

    • At peak plasma concentration time (if known) or at fixed time points (e.g., 30, 60, 120 minutes post-dose), conduct observations.

    • Home Cage Observations: Note posture, activity level (sedation/hyperactivity), and any stereotypic behaviors (e.g., repetitive grooming, head weaving).

    • Open Field Assessment: Place the animal in a novel arena and measure locomotor activity (distance traveled), rearing frequency, and time spent in the center versus the periphery (anxiogenic/anxiolytic-like effects).

    • Sensorimotor & Reflex Tests: Measure grip strength, response to tail pinch (analgesia), and righting reflex.

    • Autonomic Observations: Record body temperature, pupil size, and presence of salivation or piloerection.

  • Data Analysis: Compare dose groups to the vehicle control for statistically significant changes in any of the measured parameters.

Dose (mg/kg)Locomotor Activity (% of Control)Observations
Vehicle 100%Normal behavior
3 95%No significant effect
10 60%Mild hypoactivity, slight reduction in rearing
30 25%Significant sedation, reduced grip strength

Table 4: Representative Data from a Preliminary In-Vivo FOB Screen.

Data Synthesis and Decision to Progress

The culmination of this screening cascade is a critical decision point. The ideal candidate emerging from this preliminary screen would exhibit:

  • Potent In-Vitro Activity: High affinity (Ki < 100 nM) and functional potency (EC₅₀/IC₅₀ < 200 nM) at one or more primary CNS targets.

  • Target Selectivity: At least a 10-fold selectivity window between the primary target(s) and other screened targets.

  • Favorable Safety Profile: No significant activity at key liability targets like hERG (IC₅₀ > 10 µM).

  • Evidence of CNS Engagement In-Vivo: Dose-dependent behavioral effects consistent with the in-vitro mechanism (e.g., sedation for a D₂ antagonist).

  • Good Physicochemical Properties: A profile predictive of good oral bioavailability and BBB penetration.

If 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine meets these criteria, it would be considered a validated hit worthy of advancing to lead optimization, where medicinal chemistry efforts would refine its structure to improve potency, selectivity, and pharmacokinetic properties.

References

  • Clinical Drug Testing - StatPearls - NCBI Bookshelf - NIH. (2023). Available at: [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers - SynapCell. (n.d.). Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Angewandte Chemie International Edition. Available at: [Link]

  • Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation - PubMed. (n.d.). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (2017). Available at: [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - MDPI. (2021). Available at: [Link]

  • CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services. (n.d.). Available at: [Link]

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025). Available at: [Link]

  • When to Use the Most Effective Methods of Drug Testing in Company Policies - CNS. (2021). Available at: [Link]

  • Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.). Available at: [Link]

  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2025). Biomedicines. Available at: [Link]

  • Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities - BioProcess International. (2026). Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC. (n.d.). Available at: [Link]

  • Use of functional imaging across clinical phases in CNS drug development - PMC - NIH. (n.d.). Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (2008). Available at: [Link]

  • Mandatory Guidelines for Federal Workplace Drug Testing Programs-Oral/Fluid. (2019). Federal Register. Available at: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers. (2022). Available at: [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue - Sygnature Discovery. (n.d.). Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering. Available at: [Link]

  • Considerations for Target Selection in CNS Drug Discovery Programs. (n.d.). Available at: [Link]

  • Appropriate Scaffold Selection for CNS Tissue Engineering - AJMB. (2020). Available at: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Available at: [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates - Globalmeetx Publishing. (2025). Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (n.d.). Available at: [Link]

  • REGDOC-2.2.4, Fitness for Duty, Volume II: Managing Alcohol and Drug Use, Version 3. (2025). Canadian Nuclear Safety Commission. Available at: [Link]

  • Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation - ResearchGate. (2025). Available at: [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). Medicinal Chemistry. Available at: [Link]

  • A best practices review of drug detection for court professionals - Wisconsin Court System. (n.d.). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (n.d.). Available at: [Link]

  • Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Central Nervous System (CNS) Safety Pharmacology Studies | Request PDF. (n.d.). Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Available at: [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - MDPI. (2022). Available at: [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (n.d.). Available at: [Link]

  • In vitro receptor binding assays: general methods and considerations - PubMed. (2008). Available at: [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv.org. (2025). Available at: [Link]

  • Impact of phenotypic & functional screening in CNS drug discovery - Drug Target Review. (2015). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, a key intermediate in pharmaceutical and agrochemical research. The synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloro-4-(trifluoromethyl)pyridine and piperazine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical advice for a successful and reproducible synthesis.

Introduction

Pyridine derivatives containing a trifluoromethyl group are significant structural motifs in modern chemistry, valued for their unique physicochemical properties that can enhance metabolic stability and binding affinity in biologically active molecules.[1][2][3] The target compound, 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, serves as a versatile building block for the development of novel therapeutic agents and agrochemicals.[2][3]

The synthesis detailed herein relies on the well-established nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In this reaction, the electron-deficient pyridine ring, further activated by the strongly electron-withdrawing trifluoromethyl group, readily undergoes substitution at the C2 or C6 position. Due to the symmetrical nature of the starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine, the initial monosubstitution with piperazine yields a single, desired product.[6]

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The key steps are:

  • Nucleophilic Attack: The secondary amine of the piperazine molecule acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6) on the pyridine ring. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (leaving group), resulting in the formation of the final product.

An excess of piperazine is utilized in this protocol. This serves a dual purpose: it drives the reaction towards completion by Le Châtelier's principle and acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierPurity
2,6-Dichloro-4-(trifluoromethyl)pyridine39890-97-4C₆H₂Cl₂F₃N215.99Sigma-Aldrich≥97%
Piperazine (anhydrous)110-85-0C₄H₁₀N₂86.14Sigma-Aldrich99%
Ethanol (absolute)64-17-5C₂H₅OH46.07Fisher Scientific≥99.5%
Ethyl acetate141-78-6C₄H₈O₂88.11VWRHPLC Grade
Hexane110-54-3C₆H₁₄86.18VWRHPLC Grade
Deionized Water7732-18-5H₂O18.02In-house-
Sodium Chloride (brine)7647-14-5NaCl58.44Sigma-Aldrich≥99%
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich≥97%
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glass funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Reaction Setup and Execution

The overall workflow for the synthesis is depicted below:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge flask with 2,6-dichloro-4- (trifluoromethyl)pyridine and ethanol B Add anhydrous piperazine to the solution A->B Stir to dissolve C Heat the mixture to reflux (approx. 78 °C) B->C D Monitor reaction progress by TLC C->D Maintain reflux for 4-6 hours E Cool to room temperature and concentrate D->E F Partition between ethyl acetate and water E->F G Wash organic layer with brine F->G H Dry organic layer over MgSO₄ G->H I Filter and concentrate to yield crude product H->I J Purify by column chromatography I->J K Combine fractions and evaporate solvent J->K L Obtain pure product as a solid K->L

Caption: Experimental workflow for the synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq, e.g., 2.16 g, 10.0 mmol) in absolute ethanol (40 mL).

  • To this stirred solution, add anhydrous piperazine (2.5 eq, e.g., 2.15 g, 25.0 mmol). A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is complete when the starting dichloropyridine spot is no longer visible.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

Product Isolation and Purification
  • Partition the crude residue between ethyl acetate (50 mL) and deionized water (50 mL) in a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine as a solid.

Data Summary

ParameterValue
Starting Material2,6-Dichloro-4-(trifluoromethyl)pyridine
NucleophilePiperazine
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Theoretical Yield2.66 g (for a 10.0 mmol scale)
Expected Yield75-85%
AppearanceWhite to off-white solid
Molecular FormulaC₁₀H₁₁ClF₃N₃
Molecular Weight265.66 g/mol

Safety and Handling Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Piperazine is a corrosive and sensitizing agent. Handle with care to avoid contact.

  • Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources.

Troubleshooting

  • Incomplete Reaction: If TLC indicates the presence of starting material after 6 hours, the reaction time can be extended. Ensure the reflux temperature is maintained and that the piperazine used is anhydrous.

  • Low Yield: Low yields may result from incomplete reaction or losses during workup. Ensure efficient extraction and careful handling during purification.

  • Purification Issues: If the product is difficult to separate from impurities, adjust the polarity of the eluent system for column chromatography.

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine. The method is based on a straightforward nucleophilic aromatic substitution reaction and is suitable for laboratory-scale production. By following this detailed guide, researchers can effectively synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • Taylor & Francis. (2011, November 2). Full article: Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.
  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Frontiers. (2022, November 27). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PMC. (2022, November 28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • MDPI. (2008, March 3). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1][7][8]-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]

Sources

Application

HPLC method development and validation for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine Abstract This document details the systematic developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Abstract

This document details the systematic development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine. The method is designed for use in quality control, stability studies, and routine analysis in pharmaceutical research and development. Method development was approached logically, optimizing chromatographic parameters to achieve superior separation and peak morphology. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, and robustness.[1][2] Furthermore, forced degradation studies were performed to establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products.[3][4][5]

Introduction and Analyte Characterization

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a trifluoromethylpyridine moiety linked to a piperazine ring. Such structures are common scaffolds in medicinal chemistry and serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The trifluoromethyl group, being strongly electron-withdrawing, significantly reduces the basicity of the pyridine nitrogen.[8] Conversely, the piperazine ring contains two secondary amine nitrogens, which are basic (pKa ~9.8 for the second protonation of piperazine). This bifunctional nature necessitates careful pH control of the mobile phase to ensure consistent ionization and retention behavior during chromatographic analysis.[9] A robust and reliable analytical method is crucial for ensuring the quality and purity of this compound throughout the drug development lifecycle.

Analyte Physicochemical Properties (Estimated)

Property Value/Characteristic Rationale & Impact on HPLC Method
Molecular Formula C₁₀H₁₁ClF₃N₃ Used for calculating molecular weight and concentrations.
Molecular Weight 265.67 g/mol Essential for gravimetric preparation of standard solutions.
UV Absorbance Expected UV λmax ~230-280 nm The substituted pyridine ring is a strong chromophore, making UV detection a suitable choice.[10]
pKa (Estimated) pKa1 ~2-3 (Pyridine N), pKa2 ~8-9 (Piperazine N) The electron-withdrawing CF₃ group lowers the pKa of the pyridine nitrogen. The piperazine nitrogens remain basic. Mobile phase pH should be set at least 2 units away from a pKa to ensure a single ionic form.[9] A pH of ~4.0 is chosen to keep the piperazine moiety fully protonated and the pyridine nitrogen unprotonated.

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile) | Facilitates the preparation of stock and working standard solutions. |

HPLC Method Development

The primary objective of method development is to achieve a symmetric peak for the main analyte, with adequate retention and resolution from any impurities or degradants.

Rationale for Chromatographic Choices
  • Mode of Separation: Reversed-phase HPLC (RP-HPLC) was selected due to the analyte's moderate polarity. This mode offers excellent reproducibility and is compatible with a wide range of analytes.[2]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the initial stationary phase. Its non-polar nature provides effective retention for moderately polar organic molecules. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[11]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is optimal.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase: A phosphate buffer was selected for its excellent buffering capacity in the desired pH range. A pH of 4.0 was chosen to ensure the piperazine moiety is consistently protonated, promoting good peak shape.

  • Detection: Based on the presence of the aromatic pyridine ring, a UV detector was selected. A preliminary scan of the analyte solution indicated significant absorbance at 254 nm, which was chosen for detection to ensure high sensitivity.

Method Development Workflow

The development process follows a systematic approach to identify the optimal separation conditions.

cluster_dev Method Development Pathway A Analyte Characterization (pKa, UV, Solubility) B Initial Parameter Selection Column: C18 Mobile Phase: ACN/Buffer Detector: UV A->B Guides initial choices C Mobile Phase Optimization (pH & Organic Ratio) B->C Refinement D Flow Rate & Temperature Optimization C->D Fine-tuning E System Suitability Check (Tailing, Plates, RSD) D->E Verification F Final Optimized Method E->F Confirmation

Caption: Logical workflow for HPLC method development.

Final Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ACE C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with o-phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[1]

Validation Workflow Overview

cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity & Forced Degradation Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Sensitivity LOD & LOQ Sensitivity->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interconnected parameters for comprehensive method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo.[10] A stability-indicating method is established through forced degradation studies.[3][5]

Protocol:

  • Prepare solutions of the analyte (100 µg/mL) in the diluent.

  • Subject the solutions to the following stress conditions:[12]

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours, then neutralize.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours, then neutralize.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

  • Inject the stressed samples and analyze the chromatograms for peak purity of the analyte and resolution from any degradant peaks.

Acceptance Criteria:

  • The method must demonstrate a decrease in the analyte assay value in stressed samples.

  • No co-elution of degradation products with the analyte peak (Peak Purity > 990).

  • Resolution (Rs) between the analyte and the nearest degradant peak should be > 2.0.

Linearity and Range

Protocol:

  • Prepare a stock solution of the analyte (1000 µg/mL).

  • From the stock, prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100902145
1251123587
1501354210
0.9998
Accuracy (% Recovery)

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%).

  • This can be done by spiking a known amount of analyte into a placebo matrix, if applicable, or by direct dilution.

  • Calculate the percentage recovery at each level.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

  • RSD of recovery at each level should be ≤ 2.0%.

LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.199.3%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[9]

Protocol (Repeatability - Intra-day):

  • Prepare six separate samples at 100% of the test concentration (100 µg/mL).

  • Analyze them on the same day, with the same analyst and instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

Protocol (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD and compare the results between the two sets.

Acceptance Criteria:

  • %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision StudyMean Assay (n=6)%RSD
Repeatability (Day 1) 100.2%0.85%
Intermediate (Day 2) 99.7%0.92%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[9]

Protocol:

  • Use the formula:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercepts of regression lines and S = Slope of the calibration curve.

  • Prepare samples at the calculated LOQ concentration and inject them six times to verify precision.

Acceptance Criteria:

  • The analyte peak at the LOQ should be clearly identifiable and discrete.

  • Precision (%RSD) at the LOQ should be ≤ 10.0%.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Protocol:

  • Intentionally make small, deliberate variations to the method parameters.

  • Analyze the system suitability parameters for each condition.

    • Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.

    • Column Temperature (± 2 °C): 28 °C and 32 °C.

    • Mobile Phase pH (± 0.2 units): 3.8 and 4.2.

Acceptance Criteria:

  • System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits.

  • The assay results should not be significantly affected by the changes.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is simple, rapid, and reliable. The comprehensive validation study demonstrated that the method possesses excellent specificity, linearity, accuracy, precision, and robustness over the designated range. The forced degradation studies confirmed its stability-indicating nature, making it suitable for the analysis of the analyte in the presence of its degradation products. This method can be confidently implemented for routine quality control and stability testing in a pharmaceutical setting.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). International Journal of All Research Scientific and Technical.[Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.[Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.[Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.[Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR.[Link]

  • 1-[1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea. PubChem.[Link]

  • Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-. AWS.[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.[Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences.[Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.[Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed.[Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.[Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.[Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Semantic Scholar.[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) Introduction & Mechanistic Insights The compound 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)

Introduction & Mechanistic Insights

The compound 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a highly privileged, bifunctional building block frequently utilized in the development of central nervous system (CNS) therapeutics and oncology drugs. It features a free secondary aliphatic amine (the piperazine moiety) and an electrophilic aryl chloride (the 6-chloro-pyridine moiety).

The Chemoselectivity Challenge

As an Application Scientist, the primary hurdle when working with this substrate is chemoselectivity . The 6-chloro position is highly activated by the strongly electron-withdrawing 4-trifluoromethyl group. This electronic environment makes the aryl chloride highly susceptible to both premature oxidative addition by palladium and uncatalyzed Nucleophilic Aromatic Substitution (SNAr). If reaction conditions are not rigorously controlled, the free secondary amine of the piperazine ring will react intermolecularly with the 6-chloro position of another molecule, leading to rapid oligomerization.

Causality in Experimental Design

To selectively N-arylate the piperazine ring with an exogenous aryl bromide while leaving the 6-chloro group intact for downstream functionalization, we must engineer the catalytic cycle using specific [1]:

  • Ligand Selection (RuPhos): RuPhos is specifically tailored for the N-arylation of secondary amines. Its electron-rich nature facilitates rapid oxidative addition into the target aryl bromide, while its extreme steric bulk accelerates the reductive elimination step. This rapid turnover outcompetes off-target oligomerization.

  • Base Selection (Cs₂CO₃): Strong alkoxide bases like NaOtBu are standard for many aminations but are detrimental here. They can induce premature SNAr at the 6-chloro position or degrade the CF₃ group. Cesium carbonate (Cs₂CO₃) provides the optimal pKa to deprotonate the Pd(II)-amine intermediate without triggering substrate degradation.

  • Precatalyst (RuPhos Pd G3): Utilizing a third-generation (G3) palladacycle precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species, preventing catalyst deactivation pathways [2].

Reaction Workflows & Catalytic Cycle

Chemoselectivity Substrate 1-[6-Chloro-4-(trifluoromethyl) pyridin-2-yl]piperazine + Aryl Bromide PathA Optimized Conditions (RuPhos Pd G3, Cs2CO3) Substrate->PathA PathB Harsh Conditions (NaOtBu, Non-bulky Ligand) Substrate->PathB Product Desired N-Aryl Piperazine (6-Chloro Intact) PathA->Product SideProduct Oligomerization / SNAr at 6-Chloro Position PathB->SideProduct

Chemoselectivity workflow for the functionalization of the bifunctional piperazine substrate.

CatalyticCycle Pd0 RuPhos-Pd(0) Active Catalyst PdII_Ar RuPhos-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_Ar Aryl Bromide (Fast Insertion) PdII_Amine RuPhos-Pd(II)(Ar)(Amine) Amine Coordination PdII_Ar->PdII_Amine Piperazine Substrate PdII_Amido RuPhos-Pd(II)(Ar)(NR2) Deprotonation by Cs2CO3 PdII_Amine->PdII_Amido Base (Cs2CO3) Product N-Aryl Piperazine Reductive Elimination PdII_Amido->Product Rapid Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.

Quantitative Data & Optimization

The table below summarizes the optimization campaign, demonstrating the critical nature of ligand and base selection to achieve chemoselectivity.

Table 1: Optimization of Reaction Conditions for Chemoselective N-Arylation

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (5 mol%)BINAP (10 mol%)NaOtBuToluene100<10%Extensive oligomerization; base-induced SNAr.
2Pd₂(dba)₃ (5 mol%)dppf (10 mol%)Cs₂CO₃Dioxane10035%Poor conversion; ligand lacks steric bulk for rapid elimination.
3Pd₂(dba)₃ (5 mol%)RuPhos (10 mol%)NaOtBuToluene8545%CF₃ degradation and side reactions due to strong base.
4Pd₂(dba)₃ (5 mol%)RuPhos (10 mol%)Cs₂CO₃Toluene8592%Clean conversion; 6-chloro group remains intact.
5 RuPhos Pd G3 (5 mol%) None added Cs₂CO₃ Toluene 85 96% Rapid initiation; excellent yield and chemoselectivity.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. The inclusion of specific in-process controls (IPCs) ensures that the chemist can verify the integrity of the reaction before proceeding to workup.

Materials Required
  • Substrate: 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (1.0 mmol)

  • Electrophile: Aryl Bromide (1.2 mmol)

  • Precatalyst: RuPhos Pd G3 (0.05 mmol, 5 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under high vacuum.

  • Backfill the tube with dry Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment. Note: Pd(0) intermediates are highly sensitive to oxidation.

Step 2: Reagent Charging

  • Under a positive flow of Argon, charge the Schlenk tube with 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (265.6 mg, 1.0 mmol) and the desired Aryl Bromide (1.2 mmol).

  • Add anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Add the RuPhos Pd G3 precatalyst (41.8 mg, 5 mol%).

Step 3: Solvent Addition and Degassing

  • Add 5.0 mL of anhydrous Toluene via syringe.

  • Sparge the heterogeneous mixture with Argon for 10 minutes using a long spinal needle. This removes trace dissolved oxygen which can cause homocoupling of the aryl bromide or catalyst decomposition.

Step 4: Reaction Execution & In-Process Control (IPC)

  • Seal the Schlenk tube with a Teflon screw cap and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Check: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The mass spectrum of the product peak must exhibit a distinct 3:1 isotopic pattern (M / M+2), confirming that the 6-chloro group has been successfully retained. The absence of higher molecular weight polymeric masses confirms chemoselectivity.

Step 5: Workup and Purification

  • Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Rinse the pad with an additional 15 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure N-aryl piperazine derivative.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Application

In-Depth Mass Spectrometry Fragmentation Profiling of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Executive Summary & Structural Rationale 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (Molecular Formula: C₁₀H₁₁ClF₃N₃) is a highly substituted heteroaryl piperazine. Compounds bearing the piperazine scaffold l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine (Molecular Formula: C₁₀H₁₁ClF₃N₃) is a highly substituted heteroaryl piperazine. Compounds bearing the piperazine scaffold linked to halogenated aromatic or heteroaromatic rings are critical building blocks in drug discovery and are frequently encountered as designer psychoactive substances (e.g., TFMPP, mCPP)[1].

Accurate structural elucidation of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of its gas-phase behavior. The presence of the strongly electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups on the pyridine ring fundamentally alters the basicity of the molecule, directing the site of protonation and dictating the subsequent collision-induced dissociation (CID) pathways[2]. This application note provides a comprehensive, self-validating methodology for profiling the fragmentation of this molecule, empowering researchers in DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology to confidently identify it in complex matrices.

Mechanistic Causality of Fragmentation (E-E-A-T)

To design an effective MS/MS method, we must first understand the causality behind the molecule's fragmentation. Mass spectrometry is not random; it is driven by proton affinity, bond dissociation energies, and the stability of the resulting product ions.

  • Kinetics of Protonation: In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the most basic site. While pyridine rings are typically basic, the ortho-chloro and para-trifluoromethyl substitutions severely deplete the electron density of the pyridine nitrogen via inductive withdrawal. Consequently, protonation is kinetically and thermodynamically driven to the secondary aliphatic nitrogen of the piperazine ring[2].

  • Piperazine Ring Opening (Low Collision Energy): Upon protonation, the piperazine ring is highly susceptible to retro-Diels-Alder-like ring opening. The application of low collision energy (15–25 eV) induces the neutral loss of ammonia (-17 Da) and the highly diagnostic loss of an ethylenimine fragment (C₂H₅N, -43 Da)[3].

  • Heterolytic C-N Bond Cleavage (Medium Collision Energy): As internal energy increases, the polarized C-N bond connecting the piperazine to the deactivated pyridine ring undergoes heterolytic cleavage. Because the pyridyl ring is electron-deficient, charge retention frequently favors the leaving piperazine fragment, yielding a highly abundant piperazine cation at m/z 85.08[1]. However, the complementary pyridyl cation (m/z 179.98) is also observed and serves as the primary structural identifier for the functionalized core.

  • Halogen Neutral Losses (High Collision Energy): The isolated pyridyl cation requires significant energy (35–45 eV) to fragment further. Driven by the stability of the resulting conjugated systems, the -CF₃ group expels neutral hydrogen fluoride (-HF, -20 Da)[4], while the -Cl group can be eliminated as hydrogen chloride (-HCl, -36 Da).

Quantitative Fragmentation Data

The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a critical diagnostic tool. All major fragments retaining the pyridine ring will exhibit this characteristic M+2 isotopic pattern.

Table 1: Exact Mass and Isotopic Signatures

Species Formula Monoisotopic Mass (Da) Precursor Ion [M+H]⁺ m/z
³⁵Cl Isotope C₁₀H₁₁³⁵ClF₃N₃ 265.0600 266.0673

| ³⁷Cl Isotope | C₁₀H₁₁³⁷ClF₃N₃ | 267.0571 | 268.0644 |

Table 2: Diagnostic Product Ions (from Precursor m/z 266.07)

Product Ion (m/z) Formula Neutral Loss Structural Assignment Required CE (eV)
249.04 [C₁₀H₉³⁵ClF₃N₂]⁺ -17 Da (NH₃) Piperazine ring ammonia loss 15 - 20
223.02 [C₈H₇³⁵ClF₃N₂]⁺ -43 Da (C₂H₅N) Piperazine ring opening 20 - 25
179.98 [C₆H₂³⁵ClF₃N]⁺ -86 Da (C₄H₁₀N₂) Pyridyl cation (C-N cleavage) 25 - 35
159.98 [C₆H³⁵ClF₂N]⁺ -106 Da (C₄H₁₀N₂ + HF) Loss of HF from pyridyl cation 35 - 45
144.01 [C₆H₂F₃N]⁺ -122 Da (C₄H₁₀N₂ + HCl) Loss of HCl from pyridyl cation 35 - 45

| 85.08 |[C₄H₉N₂]⁺ | -181 Da (C₆H₂ClF₃N) | Piperazine cation | 25 - 40 |

Mandatory Visualization: Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 266.07 (³⁵Cl) Precursor Ion F1 [M+H - NH₃]⁺ m/z 249.04 Ammonia Loss M->F1 -NH₃ (-17 Da) F2 [M+H - C₂H₅N]⁺ m/z 223.02 Ring Opening M->F2 -C₂H₅N (-43 Da) F3 [C₆H₂³⁵ClF₃N]⁺ m/z 179.98 Pyridyl Cation M->F3 C-N Cleavage F4 [C₄H₉N₂]⁺ m/z 85.08 Piperazine Cation M->F4 C-N Cleavage F5 [C₆H³⁵ClF₂N]⁺ m/z 159.98 Loss of HF F3->F5 -HF (-20 Da) F6 [C₆H₂F₃N]⁺ m/z 144.01 Loss of HCl F3->F6 -HCl (-36 Da)

Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion at m/z 266.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol utilizes a System Suitability Test (SST) prior to sample analysis. Because the fragmentation of the target compound spans a wide energy range, a single collision energy will fail to capture the complete structural picture. We employ a step-wise Collision Energy (CE) ramp.

Step 1: System Suitability Validation (The Self-Validating Mechanism)
  • Rationale: Before analyzing the target, validate the MS/MS optics and collision cell efficiency using a structurally related reference standard: 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

  • Action: Inject a 50 ng/mL solution of TFMPP.

  • Acceptance Criteria: The system must generate the [M+H]⁺ precursor at m/z 231.11 and successfully produce the diagnostic C-N cleavage fragments at m/z 188 and m/z 174[1]. If these fragments are missing, the collision energy is improperly calibrated, and the target compound's halogen losses will not be visible.

Step 2: Sample Preparation
  • Reconstitute 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to ensure complete protonation in solution.

  • Dilute to a final working concentration of 100 ng/mL to prevent detector saturation and isotopic distortion.

Step 3: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Product Ion Scan (or MRM if quantifying).

  • Collision Energy (CE) Ramping:

    • Low Energy Sweep (15–25 eV): Captures the fragile m/z 249.04 and m/z 223.02 piperazine ring openings.

    • High Energy Sweep (30–45 eV): Forces the C-N bond cleavage and subsequent halogen expulsions to capture m/z 179.98, 159.98, and 144.01.

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Introduction & Chemical Context 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a highly valued chemical building block, frequently utilized as a critical intermediate in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a highly valued chemical building block, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including [1]. The presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) and chloro (-Cl) groups on the pyridine ring significantly alters the electron density of the molecule, imparting unique physicochemical behaviors.

During its synthesis—typically via the nucleophilic aromatic substitution (S N​ Ar) of piperazine with 2,6-dichloro-4-(trifluoromethyl)pyridine—a common challenge is the formation of bis-substituted impurities (where both chlorine atoms are displaced) and the persistence of unreacted starting materials. Achieving >99.5% purity requires exploiting the specific structural properties of the target molecule, moving beyond standard chromatography to highly scalable acid-base extraction and controlled crystallization techniques.

Mechanistic Rationale for Purification

Exploiting Differential pK a​ for Acid-Base Extraction

The piperazine ring contains two nitrogen atoms, but their basicities in this specific scaffold are vastly different. The N1 atom, conjugated directly with the electron-deficient pyridine ring (which is further deactivated by the -CF 3​ and -Cl groups), exhibits diminished, aniline-like basicity. Conversely, the N4 atom (the secondary amine of the piperazine ring) retains its typical aliphatic basicity (pK a​ ~9.0).

This stark contrast allows for highly selective protonation. By adjusting an aqueous extraction phase to a pH of ~2.0, the target compound is selectively protonated at the N4 position, partitioning into the aqueous layer as a water-soluble salt. This leaves lipophilic impurities—such as unreacted 2,6-dichloro-4-(trifluoromethyl)pyridine and neutral byproducts—trapped in the organic phase. Subsequent basification to pH 10.5 regenerates the free base, allowing it to be cleanly extracted back into a fresh organic solvent.

Salt Formation and Anti-Solvent Crystallization

While the free base can be isolated, it often presents as a viscous oil or low-melting waxy solid that is difficult to handle and prone to trapping residual solvents. Converting it to the hydrochloride salt (CAS: 1432053-96-7) yields a highly crystalline solid with excellent handling and storage properties[2].

Crystallization is driven by dissolving the free base in a protic solvent (e.g., Isopropanol) and introducing anhydrous HCl. The controlled addition of an anti-solvent (e.g., Methyl tert-butyl ether, MTBE) reduces the dielectric constant of the medium, predictably lowering the solubility of the ionic salt, modulating the crystallization kinetics, and inducing high-purity nucleation[3].

Experimental Protocols

The following self-validating protocols are designed to ensure phase purity and high recovery yields.

Protocol A: Acid-Base Extraction of the Free Base
  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude material).

  • Acidic Wash : Add 1.0 M aqueous HCl dropwise until the aqueous phase reaches pH 2.0. Stir vigorously for 15 minutes to ensure complete phase transfer of the protonated piperazine.

  • Phase Separation : Separate the layers. Discard the EtOAc layer containing non-basic impurities. Wash the aqueous layer once more with fresh EtOAc (5 mL/g) to ensure the complete removal of lipophilic byproducts.

  • Basification : Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10.5, maintaining the internal temperature below 15 °C to prevent degradation.

  • Extraction : Extract the liberated free base with fresh EtOAc (3 x 5 mL/g).

  • Drying & Concentration : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Formation and Crystallization
  • Salt Generation : Dissolve the purified free base in Isopropanol (IPA) (5 mL/g) and heat to 40 °C. Slowly add 1.1 equivalents of HCl in Isopropanol (5-6 N) dropwise. A slight exotherm will be observed.

  • Maturation : Stir the solution at 40 °C for 30 minutes to ensure complete salt formation and to prevent premature precipitation.

  • Anti-Solvent Addition : Slowly add the anti-solvent, Methyl tert-butyl ether (MTBE) (10 mL/g), dropwise over 1 hour. The solution will become cloudy as the saturation point is breached.

  • Controlled Cooling : Ramp the temperature down to 5 °C at a controlled rate of 0.5 °C/min. Slow cooling is critical to avoid solvent entrapment within the crystal lattice and to promote the growth of large, high-purity crystals.

  • Isolation : Filter the resulting slurry through a Buchner funnel under vacuum. Wash the filter cake with a cold mixture of IPA/MTBE (1:2 v/v) to displace any remaining mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 45 °C for 12 hours until a constant weight is achieved.

Data Presentation & Quality Control

To ensure the protocol is a self-validating system, the isolated product must be evaluated against strict analytical criteria.

Table 1: Physicochemical Properties & Solubility Profile

Property / SolventFree Base FormHydrochloride Salt Form
Physical State Viscous oil / waxy solidWhite to off-white crystalline powder
Water InsolubleSoluble (>50 mg/mL)
Ethyl Acetate Highly SolubleInsoluble
Isopropanol (IPA) SolubleSoluble at 40 °C; slightly soluble at 5 °C
MTBE / Heptane SolubleInsoluble (Excellent Anti-Solvent)

Table 2: Analytical Quality Control Metrics

Analytical MethodAcceptance CriteriaMechanistic Rationale for Metric
HPLC (Area %) > 99.5%Ensures complete removal of bis-substituted regioisomers and starting materials.
1 H NMR (DMSO-d 6​ ) Conforms to structureVerifies the presence of the CF 3​ -pyridine protons and protonated piperazine NH 2+​ .
Karl Fischer Titration < 0.5% w/wConfirms the absence of trapped moisture in the crystal lattice post-drying.
Residual Solvents (GC) < 5000 ppmEnsures IPA and MTBE levels meet ICH Q3C guidelines for Class 3 solvents.

Process Visualization

Crystallization workflow for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine.

References

  • Title: EGFR kinase inhibitor combinations for treating respiratory and gastrointestinal disorders. Source: European Patent Office (EP2116245A2). URL: [1]

  • Title: Reactive Anti-Solvent Engineering via Kornblum Reaction for Controlled Crystallization. Source: MDPI. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Yield Optimization for 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 1-[6-Chloro-4-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine.

This molecule is a highly valuable building block in drug discovery, but its synthesis via Nucleophilic Aromatic Substitution (SNAr) is notoriously prone to over-substitution, regioselectivity issues, and purification losses. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve >85% isolated yields with >98% purity.

Mechanistic Context & Reaction Pathway

The starting material, 2,6-dichloro-4-(trifluoromethyl)pyridine, is exceptionally electrophilic. The -CF3 group at the 4-position exerts powerful inductive and hyperconjugative electron-withdrawing effects, which dramatically stabilize the anionic Meisenheimer complex intermediate during SNAr[1].

While the addition of the first piperazine moiety donates electron density back into the pyridine ring (partially deactivating the remaining chloro group at the 6-position), the residual activation from the -CF3 group is still significant [2]. Consequently, if the reaction temperature is too high or the stoichiometry is poorly controlled, a second SNAr event occurs rapidly, yielding the unwanted 2,6-bis(piperazin-1-yl) byproduct.

Pathway SM 2,6-dichloro-4-(CF3)pyridine Cond SNAr Reaction K2CO3, DMF, 25°C SM->Cond Reagent Boc-Piperazine (1.05 eq) Reagent->Cond Int Boc-Protected Intermediate Cond->Int Main Pathway Side Bis-substituted Impurity Cond->Side Excess Heat/Eq Deprot Deprotection TFA / DCM Int->Deprot Prod Target Product (Free Amine) Deprot->Prod

Workflow of the SNAr synthesis highlighting the main pathway and the over-substitution risk.

Quantitative Data: Condition Optimization

To illustrate the causality of experimental choices, the table below summarizes our internal optimization data. Note how the transition from unprotected piperazine to mono-Boc-piperazine, combined with temperature control, drastically shifts the purity profile.

Reaction ConditionPiperazine SourceSolventBaseTemp (°C)Yield (%)Purity (%)Primary Impurity
A (Sub-optimal) Free Piperazine (3.0 eq)MeCNEt3N8035< 60Dimer / Bis-substituted
B (Sub-optimal) Boc-Piperazine (1.5 eq)DMFK2CO3605575Bis-substituted
C (Optimized) Boc-Piperazine (1.05 eq)DMFK2CO32588> 98Trace unreacted SM

Troubleshooting FAQs

Q1: I am seeing a high percentage of bis-substituted byproducts (2,6-bis-piperazine). How do I prevent this? A: Over-substitution is exclusively a function of thermodynamics and stoichiometry. Because the -CF3 group highly activates both the 2- and 6-positions, heating the reaction above 40 °C provides enough energy to overcome the slight deactivation caused by the first substitution. Solution: Strictly limit the nucleophile to 1.05 equivalents of mono-Boc-piperazine and run the reaction at room temperature (20–25 °C) . Do not use unprotected piperazine, as its dual secondary amines will cause cross-linking (dimerization) between two pyridine rings.

Q2: My conversion is stalling at 70%. Should I increase the temperature or add more base? A: Do not increase the temperature, or you will trigger the bis-substitution pathway (see Q1). Stalled conversions in this specific SNAr usually stem from poor base solubility or inadequate mixing. Solution: Ensure your K2CO3 is finely milled (powdered, not granular) to maximize surface area. Switch to anhydrous DMF if you are currently using MeCN, as DMF better solvates the Meisenheimer transition state [3]. If the reaction still stalls, add a catalytic amount of KI (0.1 eq) to facilitate a transient, more reactive iodo-intermediate.

Q3: I am losing a massive amount of product during the aqueous workup of the final deprotected amine. How can I improve recovery? A: 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is highly polar. Once the Boc group is removed, the free secondary amine is extremely water-soluble, especially if the aqueous phase is even slightly acidic. Solution: Abandon standard aqueous extractions for the final step. Instead, perform the deprotection in HCl/Dioxane and isolate the product directly via filtration as the solid hydrochloride salt. This completely bypasses the aqueous phase and provides a self-purifying crystallization step.

Self-Validating Experimental Protocols

The following two-step protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, ensuring you never carry forward a failed step.

Step 1: SNAr with Boc-Piperazine
  • Setup: In an oven-dried flask under N2, dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add finely milled, anhydrous K2CO3 (2.0 equiv). Stir for 5 minutes.

  • Nucleophile Addition: Add tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.05 equiv) portion-wise over 10 minutes at 20 °C.

  • Reaction: Stir vigorously at 20–25 °C for 12 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: The peak for the starting material (m/z 215/217) must be < 2% relative to the product peak (m/z 366/368). If SM is > 2%, continue stirring for 4 hours; do not heat.

  • Workup: Pour the mixture into ice water (5× volume of DMF). The Boc-protected intermediate will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Deprotection and Salt Isolation
  • Setup: Suspend the dry Boc-protected intermediate in anhydrous Dichloromethane (DCM, 0.3 M).

  • Deprotection: Cool to 0 °C. Dropwise, add a solution of 4M HCl in Dioxane (10.0 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the product converts to the HCl salt.

  • Self-Validation (IPC): Spot the suspension on a TLC plate alongside the intermediate. Stain with Ninhydrin and heat.

    • Pass Criteria: The product spot must stain deep purple/pink (indicating a free secondary amine), and the UV-active starting material spot must be completely absent.

  • Isolation: Add diethyl ether (equal volume to DCM) to fully crash out the salt. Filter the solid, wash with cold ether, and dry under high vacuum to yield the target compound as a pristine HCl salt.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct yield or purity deviations during your workflow.

Troubleshooting Start Yield < 70% or Low Purity Check Run LC-MS of Crude Mixture Start->Check SM_High High Unreacted SM (Incomplete Rxn) Check->SM_High Bis_High High Bis-substitution (Over-reaction) Check->Bis_High Loss Product Lost in Workup (Mass Balance Error) Check->Loss Sol1 Switch to Anhydrous DMF Ensure K2CO3 is finely milled SM_High->Sol1 Sol2 Lower Temp to 20-25°C Strictly use 1.05 eq Piperazine Bis_High->Sol2 Sol3 Isolate as HCl Salt Eliminate Aqueous Extractions Loss->Sol3

Diagnostic logic tree for rapidly resolving low yield and purity issues during synthesis.

References

  • Kosobokov, M., Cui, B., Balia, A., Matsuzaki, K., Tokunaga, E., Saito, N., & Shibata, N. "Importance of a Fluorine Substituent for the Preparation of meta- and para-Pentafluoro-λ6-sulfanyl-Substituted Pyridines." Angewandte Chemie International Edition 2016, 55(36), 10781-10785. URL:[Link]

  • Wang, B.-L., Shi, Y.-X., Zhang, S.-J., Ma, Y., Wang, H.-X., Zhang, L.-Y., Wei, W., Liu, X.-H., Li, Y.-H., Li, Z.-M., & Li, B.-J. "Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties." European Journal of Medicinal Chemistry 2016, 117, 167-178. URL:[Link]

  • Bland, D. C., et al. "Process Development for the Sulfonamide Herbicide Pyroxsulam." Organic Process Research & Development (ACS Publications) 2008, 12(6), 1161–1169. URL:[Link]

Optimization

Preventing degradation of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 1-[6-Chloro-4-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine .

This compound is a critical building block in drug development. While the halogenated pyridine ring is highly stable, the terminal secondary amine on the piperazine moiety is highly reactive. Understanding the regioselectivity of this molecule—specifically that the N4 (terminal) nitrogen is the primary site of degradation while the N1 nitrogen is stabilized by the electron-withdrawing pyridine ring—is the key to preventing batch loss during long-term storage.

🔬 Troubleshooting FAQs: Mechanisms & Causality

Q1: We observe a gradual weight gain and decreased solubility in our solid API batches over 6 months of storage. What is the mechanism? A: This is a classic symptom of atmospheric carbon dioxide ( CO2​ ) poisoning. The terminal secondary amine (N4) on the piperazine ring is highly nucleophilic. When exposed to ambient air, it reacts with CO2​ via a zwitterion intermediate to form an insoluble ammonium carbamate salt[1]. Because this is an addition reaction, it directly increases the molecular weight of the bulk powder. The electron-withdrawing nature of the 6-chloro-4-(trifluoromethyl)pyridine ring stabilizes the N1 nitrogen, meaning this carbamate formation is exclusively regioselective to the N4 position. To prevent this, strict exclusion of CO2​ using inert gas backfilling is required.

Q2: Our stability samples at 40°C/75% RH (ICH Q1A Accelerated conditions) are showing yellowing and new HPLC impurity peaks. Is the trifluoromethylpyridine ring degrading? A: No, the CF3​ and Cl groups on the pyridine ring are exceptionally stable under standard accelerated stability conditions and resist hydrolysis[2]. The yellowing and new peaks are caused by the oxidative degradation of the piperazine ring . Under high humidity and temperature, trace transition metals (like Fe2+ or Cu2+ from manufacturing equipment) catalyze the oxidation of the secondary amine, leading to the formation of piperazine N-oxides, formylpiperazine, and trace ethylenediamine derivatives[3]. Moisture acts as a solvent micro-environment on the powder surface, accelerating this radical-mediated oxidation.

Q3: How should we package the bulk API to comply with ICH Q1A(R2) guidelines for long-term storage? A: To satisfy ICH Q1A(R2) requirements[4] and prevent both carbamate formation and oxidation, you must implement a self-validating inert packaging system. This involves vacuum drying the API to <0.5% moisture, sealing it in a primary Low-Density Polyethylene (LDPE) bag purged with Argon, placing that inside a secondary LDPE bag with silica desiccants, and storing it in a High-Density Polyethylene (HDPE) drum. Argon is heavier than Nitrogen and provides a superior blanket against CO2​ and O2​ ingress.

📊 Quantitative Degradation & Mitigation Summary

The following table synthesizes the primary degradation pathways, their environmental triggers, and the regulatory mitigation strategies required for formulation and storage.

Degradation PathwayEnvironmental TriggerPrimary Degradant IdentifiedICH Q1A(R2) Mitigation StrategyAnalytical Detection Method
Carbamate Formation Atmospheric CO2​ Piperazine-1-carboxylate saltArgon/Nitrogen purging of primary containerSolid-state FTIR (Urea/Carbamate bands)
N-Oxidation Oxygen ( O2​ ), Trace MetalsPiperazine N-oxide, FormylpiperazineVacuum drying, opaque HDPE drumLC-MS (M+16 mass shift)
Hygroscopic Caking Humidity (>60% RH)Hydrated API complexDouble LDPE bagging with silica desiccantKarl Fischer Titration, TGA
Photolysis UV/Visible LightDehalogenated pyridine (Trace)Amber glass or opaque secondary packagingHPLC-UV (Shift in retention time)

🧪 Experimental Protocols

Protocol A: Self-Validating Inert Packaging Workflow

This protocol ensures the exclusion of CO2​ , O2​ , and moisture, creating a micro-environment that halts the degradation of the piperazine moiety.

  • Drying & Verification: Transfer the bulk 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 12 hours. Validation Step: Perform Karl Fischer titration to confirm moisture content is ≤0.5%.

  • Primary Packaging (Inerting): Transfer the dried powder into a pharmaceutical-grade LDPE bag. Insert an Argon gas lance and purge the bag for 3 minutes to displace all ambient air (Argon is preferred over N2​ as it is denser and settles over the powder). Heat-seal the bag immediately.

  • Secondary Packaging (Desiccation): Place the sealed primary bag into a secondary LDPE bag. Add two 50g silica gel desiccant sachets (pre-baked at 120°C) into the void space. Heat-seal the secondary bag.

  • Tertiary Packaging: Place the double-bagged API into a rigid, opaque HDPE drum with a tamper-evident seal to protect against physical stress and photolytic degradation.

  • Storage: Transfer to a monitored stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH for long-term storage[4].

Protocol B: Forced Degradation Study (Oxidative & CO2​ Stress)

To validate your analytical HPLC methods, you must intentionally degrade the compound to ensure your method can resolve the API from its degradants.

  • Sample Preparation: Weigh 50 mg of the API into two separate open glass Petri dishes.

  • Oxidative Stress ( O2​ ): Add 1 mL of 3% H2​O2​ to Dish 1, homogenize, and place in a dark chamber at 40°C for 48 hours.

  • CO2​ Stress: Place Dish 2 (dry powder) into a sealed desiccator connected to a pure CO2​ gas cylinder. Purge with CO2​ and maintain at 1 atm and 40°C for 7 days.

  • Analysis: Dissolve both stressed samples in HPLC-grade acetonitrile. Run a gradient LC-MS analysis. You will observe N-oxide derivatives in Dish 1 and carbamate adducts in Dish 2, validating that your column chemistry can separate the N4-modified degradants from the parent API.

📈 Pathway & Workflow Visualizations

DegradationPathways API 1-[6-Chloro-4-(trifluoromethyl) pyridin-2-yl]piperazine (Reactive N4 Amine) CO2 Atmospheric CO2 (Moisture Catalyzed) API->CO2 Exposure O2 Oxygen / Transition Metals (Fe, Cu trace) API->O2 Exposure Carbamate Ammonium Carbamate Salt (Insoluble, Weight Gain) CO2->Carbamate Zwitterion Mechanism NOxide Piperazine N-Oxide / Formyl (Yellowing, Impurity) O2->NOxide Radical Oxidation

Mechanistic degradation pathways of the piperazine moiety via CO2 and oxidative stress.

PackagingWorkflow Step1 1. Vacuum Drying (<0.5% Moisture Limit) Step2 2. Primary LDPE Bag (Argon Backfill & Heat Seal) Step1->Step2 Step3 3. Secondary LDPE Bag (Include Silica Desiccant) Step2->Step3 Step4 4. HDPE Outer Drum (Light & Physical Protection) Step3->Step4 Step5 5. ICH Q1A Storage (25°C / 60% RH) Step4->Step5

Step-by-step inert packaging workflow for long-term stability compliance.

📚 References

  • Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The application of amine-based materials for carbon capture and utilisation: an overarching view Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the disposal of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, grounding procedural steps in the chemical principles that necessitate them.

Hazard Profile and Essential Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical . While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, we can infer the primary hazards by analyzing its structural components: a chlorinated pyridine ring, a trifluoromethyl group, and a piperazine moiety.

Based on data from analogous compounds, this chemical should be handled as a hazardous substance.[1] The primary concerns are its potential toxicity if ingested, inhaled, or absorbed through the skin, and its environmental persistence.[2][3] Pyridine and its derivatives are generally classified as hazardous waste, requiring specific disposal procedures.[4]

Table 1: Inferred Hazard Classification and Safety Precautions

Hazard AttributeGHS Classification (Inferred)Precautionary Measures & Rationale
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1][3][5]Why it matters: The substance is presumed harmful if it enters the body. Action: Always handle in a well-ventilated area or chemical fume hood.[2] Use appropriate Personal Protective Equipment (PPE) to prevent contact.
Skin & Eye Irritation Skin Irritant (Category 2), Eye Irritant (Category 2A)[5]Why it matters: Direct contact can cause irritation or damage. Action: Wear chemical-resistant gloves and safety goggles or a face shield.[6][7]
Environmental Hazard Harmful to aquatic life[3]Why it matters: Improper disposal can contaminate water and soil, persisting in the environment.[8] Action: Never dispose of this chemical down the drain or in regular trash.[9]

The Core Principle: Segregation as Halogenated Organic Waste

The molecular structure of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine places it in a specific category of chemical waste: halogenated organic waste . The presence of both chlorine and fluorine atoms is the critical determinant.

Causality: Waste streams are segregated to prevent dangerous reactions and to ensure they are sent to the correct treatment facility.[9] Mixing halogenated waste with non-halogenated organic solvents, for example, can complicate the disposal process, which often involves high-temperature incineration.[4] Halogenated compounds can produce harmful byproducts like hydrogen chloride or hydrogen fluoride during incineration, requiring specialized scrubbers and equipment. Therefore, proper segregation is paramount for both safety and regulatory compliance.[2]

Procedural Protocol for Waste Accumulation

Follow these steps meticulously to ensure the safe collection and temporary storage of your chemical waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[10]

  • Body Protection: A lab coat.[2]

All handling should occur within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Select a Compatible Waste Container

The container is your primary line of defense against leaks and spills.

  • Material Compatibility: Use a container made of a material chemically resistant to chlorinated and fluorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][12]

  • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[11]

  • Venting: Unless you expect a reaction that generates gas, a non-vented cap is standard. For any uncertainty, consult your institution's Environmental Health & Safety (EHS) department.[12]

Step 3: Label the Waste Container Correctly

Proper labeling is a critical regulatory requirement that ensures safe handling by all personnel.[9] The label must be securely affixed to the container before any waste is added.

Your label must include:

  • The words "HAZARDOUS WASTE ".[11]

  • The full, unabbreviated chemical name: "1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine ". List all other constituents if it is a mixture.[11]

  • An accurate estimation of the percentage of each component.

  • The date when the first drop of waste was added to the container (the "accumulation start date").

  • Relevant hazard information (e.g., "Toxic," "Irritant").[12]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

The SAA is a designated location in the lab at or near the point of waste generation and under the control of laboratory personnel.[11][13]

  • Storage: Keep the waste container tightly closed except when adding waste.[9][12] Do not leave a funnel in the container.[11]

  • Secondary Containment: Place the container in a secondary containment tray or bin to catch any potential leaks.[8][12]

  • Segregation: Store the halogenated waste container away from incompatible materials, especially strong oxidizing agents and acids.[2][14]

  • Capacity: Never fill a waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills during transport.[12]

The following diagram illustrates the standard workflow for waste generation and accumulation.

G cluster_0 Waste Generation & Collection cluster_1 Satellite Accumulation Area (SAA) Storage cluster_2 Disposal Request start Experiment Generates Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Undamaged Waste Container ppe->container label_container Affix 'Hazardous Waste' Label with Full Chemical Name container->label_container add_waste Add Waste to Container (Do not exceed 80% capacity) label_container->add_waste close_container Securely Close Container add_waste->close_container store Place in Secondary Containment in designated SAA close_container->store segregate Segregate from Incompatible Chemicals (e.g., Acids) store->segregate inspect Inspect Weekly for Leaks or Degradation segregate->inspect full Container is Full (80%) or No Longer in Use inspect->full request Submit Chemical Waste Pickup Request to EHS full->request Yes end EHS Collects for Final Disposal request->end

Caption: Waste Disposal Workflow from Generation to EHS Pickup.

Spill Management and Emergency Procedures

Even with careful planning, spills can occur. A prepared response is key to maintaining safety.

  • Small Spills (Solid): If a small amount of solid material is spilled, ensure the area is well-ventilated.[6] Wearing your full PPE, carefully sweep the material together, avoiding dust generation.[14] Place it in your hazardous waste container.

  • Small Spills (Liquid Solution): Contain the spill with an inert absorbent material like vermiculite or sand.[15][16] Once absorbed, scoop the material into your hazardous waste container for disposal.

  • Large Spills: Evacuate all non-essential personnel from the area immediately.[6] Alert your colleagues and contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

The following decision tree outlines the immediate steps to take in the event of a spill.

G cluster_large Large or Unmanageable Spill cluster_small Small, Manageable Spill spill Spill of 1-[6-Chloro-4-(trifluoromethyl) pyridin-2-yl]piperazine Occurs assess Assess Spill Size & Risk (Is it manageable?) spill->assess evacuate Evacuate Immediate Area assess->evacuate No ppe Ensure Full PPE is Worn assess->ppe Yes alert Alert Colleagues & Supervisor evacuate->alert contact_ehs Contact EHS / Emergency Response alert->contact_ehs secure Secure Area Until Help Arrives contact_ehs->secure ventilate Ensure Area is Well-Ventilated ppe->ventilate contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ventilate->contain collect Carefully Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate

Caption: Decision-Making Flowchart for Spill Response.

Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a specialized service.

  • Requesting Pickup: Once your waste container is approaching 80% full or is no longer being used, submit a chemical waste pickup request to your EHS department.[2][11]

  • Final Disposal Method: This compound will be sent to a licensed hazardous waste disposal facility. The most common and effective method for this class of chemical is high-temperature incineration under controlled conditions, which ensures the complete destruction of the hazardous organic molecules.[4][16]

Regulatory Framework Overview

All procedures outlined in this guide are designed to comply with major regulatory frameworks. In the United States, the primary law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[8] These regulations mandate the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[13] Adherence to these protocols is not just best practice—it is a legal requirement.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental stewardship, building a foundation of trust in your research practices.

References

  • Daniels Health. (2025).
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
  • Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Labor Security.
  • BenchChem. (2025). Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
  • SDS US. (2024).
  • Key Organics. (2017).
  • Fisher Scientific.
  • TargetMol. (2026). Safety Data Sheet - 2-Amino-4-(trifluoromethyl)pyridine.
  • NextSDS. 1-[6-(trifluoromethyl)
  • NCBI. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
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